

An In-depth Technical Guide to 4,5,6-Trichloro-2-methylpyrimidine

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Compound of Interest

Compound Name: **4,5,6-Trichloro-2-methylpyrimidine**

Cat. No.: **B168368**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of **4,5,6-Trichloro-2-methylpyrimidine**, a key intermediate in the synthesis of various biologically active compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Core Physical and Chemical Properties

4,5,6-Trichloro-2-methylpyrimidine is a halogenated pyrimidine derivative. The presence of three chlorine atoms and a methyl group on the pyrimidine ring makes it a versatile building block in organic synthesis. The quantitative physical and chemical properties are summarized in the table below.

| Property | Value | Source |
|-------------------|--|---|
| IUPAC Name | 4,5,6-trichloro-2-methylpyrimidine | [1] [2] |
| CAS Number | 1780-28-5 | [1] [2] |
| Molecular Formula | C ₅ H ₃ Cl ₃ N ₂ | [1] [2] |
| Molecular Weight | 197.45 g/mol | [1] |
| Canonical SMILES | CC1=NC(=C(C(=N1)Cl)Cl)Cl | [1] |
| InChI | InChI=1S/C5H3Cl3N2/c1-2-9-4(7)3(6)5(8)10-2/h1H3 | [1] |
| InChI Key | MLXZCYRURHJFLL-UHFFFAOYSA-N | [1] |

Experimental Protocols

Detailed experimental protocols for determining each physical property of **4,5,6-Trichloro-2-methylpyrimidine** are not readily available in the public domain. However, the synthesis of related compounds is well-documented. The following is a generalized synthetic protocol for a related compound, 4,6-dichloro-2-methylpyrimidine, which can be adapted.

Synthesis of 4,6-dichloro-2-methylpyrimidine:[\[3\]](#)

- Preparation of 4,6-dihydroxy-2-methylpyrimidine: Under an ice bath condition, sodium methoxide, dimethyl malonate, and acetamidine hydrochloride are added to methanol. The ice bath is then removed, and the mixture is heated to 18-25 °C and allowed to react for 3-5 hours. The methanol is removed by distillation under reduced pressure. Water is added to dissolve the residue, and the pH is adjusted to 1-2. The solution is stirred at 0 °C for 3-5 hours to induce crystallization. The resulting white solid of 4,6-dihydroxy-2-methylpyrimidine is collected by suction filtration, washed, and dried.[\[3\]](#)
- Chlorination to 4,6-dichloro-2-methylpyrimidine: N,N-diethylaniline and dichloroethane are added to the obtained 4,6-dihydroxy-2-methylpyrimidine. The mixture is heated to reflux. A solution of triphosgene in dichloroethane is then slowly added, and the reflux is continued for

6-8 hours. The reaction solution is then washed, dried, filtered, and concentrated. The crude product is recrystallized and decolorized to obtain the solid 4,6-dichloro-2-methylpyrimidine.

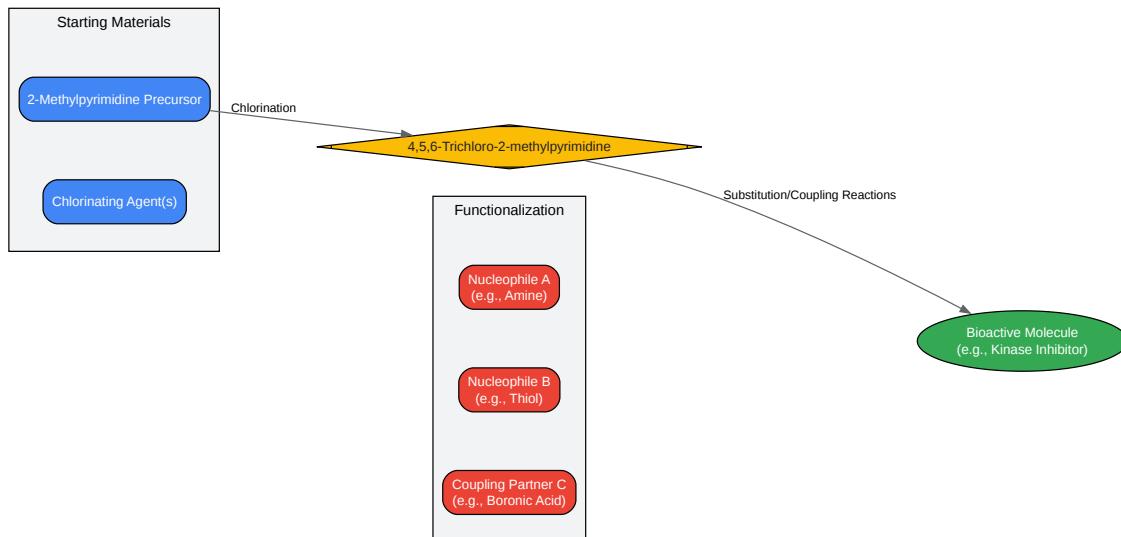
[3]

Further chlorination at the 5-position would yield the target compound, **4,5,6-Trichloro-2-methylpyrimidine**.

Applications in Drug Development and Research

Pyrimidine derivatives are of significant interest in medicinal chemistry due to their presence in numerous biologically active molecules, including nucleic acids. Halogenated pyrimidines, such as **4,5,6-Trichloro-2-methylpyrimidine**, serve as crucial intermediates in the synthesis of a wide range of pharmaceutical and agrochemical compounds.[4] The chlorine atoms at the 4, 5, and 6 positions act as leaving groups, allowing for nucleophilic substitution reactions to introduce various functional groups and build more complex molecules. These derivatives are explored for their potential as antiviral and anticancer agents.

The following diagram illustrates a generalized synthetic pathway where **4,5,6-Trichloro-2-methylpyrimidine** acts as a key building block for the synthesis of more complex, potentially bioactive molecules.

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